3-Oxabicyclo[3.2.0]heptane-2,4-dione (CAS 4462-96-8), commonly known as cis-cyclobutane-1,2-dicarboxylic anhydride, is a highly strained bicyclic compound featuring a four-membered cyclobutane ring fused to a five-membered anhydride ring [1]. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid, stereospecific precursor for synthesizing cyclobutane-containing polymers, mechanophores, and semirigid pharmaceutical active ingredients. Unlike unstrained aliphatic anhydrides, its built-in ring strain and locked cis-geometry drive unique ring-opening polymerizations and cycloadditions, making it an indispensable intermediate for high-thermal-stability polyesters and stress-responsive smart materials [1].
Substituting 3-oxabicyclo[3.2.0]heptane-2,4-dione with generic aliphatic anhydrides like succinic anhydride or larger fused systems like hexahydrophthalic anhydride (HHPA) fundamentally alters downstream material properties and reaction viabilities[1]. Succinic anhydride lacks the conformational rigidity required to lock pharmaceutical intermediates into active semirigid geometries, resulting in flexible chains that fail to bind specific receptor pockets. Conversely, larger rings like HHPA introduce excessive steric bulk and lack the critical ring strain necessary to function as mechanophores or to drive specific ring-opening polymerizations. Furthermore, attempting to use trans-cyclobutane-1,2-dicarboxylic acid instead of this cis-anhydride prevents the formation of cis-fused lactone monomers, completely disrupting the synthesis of high-temperature recyclable polyesters[1].
When utilized as a precursor to synthesize cis-fused cyclobutene-butyrolactone (C4GBL) monomers, 3-oxabicyclo[3.2.0]heptane-2,4-dione enables the production of polyesters with 1,2-cyclobutane units integrated directly into the main chain [1]. These engineered polymers exhibit a remarkable thermal degradation onset (Td,5%) of 380 °C. In contrast, standard aliphatic polyesters derived from unstrained lactones typically exhibit Td,5% values closer to 250–280 °C. The locked cyclobutane backbone restricts chain mobility at elevated temperatures, drastically outperforming generic aliphatic polyester baselines [1].
| Evidence Dimension | Thermal degradation onset (Td,5%) of derived polyester |
| Target Compound Data | 380 °C (C4GBL-derived polymer) |
| Comparator Or Baseline | ~250–280 °C (Standard aliphatic polyesters) |
| Quantified Difference | >100 °C increase in thermal stability |
| Conditions | Thermogravimetric analysis (TGA) of main-chain cyclobutane polyesters |
Procurement of this specific anhydride is essential for developing next-generation recyclable plastics that must withstand high-temperature industrial processing.
3-Oxabicyclo[3.2.0]heptane-2,4-dione (designated as the 'NCC' core in mechanochemistry) is uniquely suited for integration into mechanochemically active polymers [1]. The internal ring strain of the 1,2-substituted cyclobutane bond allows it to undergo predictable, force-induced fragmentation under acoustic fields (sonication). Control polymers utilizing standard unstrained alkane bridges (e.g., derived from succinic derivatives) do not fragment selectively under identical sonication conditions below 150 kDa thresholds [1]. The specific bicyclic strain of the target compound ensures that mechanical stress is localized and released precisely through the cyclobutane ring.
| Evidence Dimension | Force-induced polymer scission (mechanochemical cleavage) |
| Target Compound Data | Predictable, selective fragmentation at the cyclobutane core |
| Comparator Or Baseline | No selective fragmentation (unstrained alkane bridge controls) |
| Quantified Difference | Binary transition from non-cleavable to selectively cleavable under acoustic stress |
| Conditions | Sonication of polymer chains (<150 kDa) in acoustic fields |
Buyers engineering self-healing, stress-indicating, or self-immolative materials must use this strained bicyclic core rather than unstrained aliphatic alternatives.
In the synthesis of semirigid neurotransmitter analogs, 3-oxabicyclo[3.2.0]heptane-2,4-dione provides an absolute cis-1,2-geometry that cannot be achieved using flexible precursors [1]. While succinic anhydride yields highly flexible derivatives that adopt multiple conformations in solution, the cyclobutane-fused anhydride locks the functional groups into a specific spatial arrangement. This rigidity allows the resulting cis-cyclobutane derivatives to act as equipotent muscarinic agonists in specific assays, whereas flexible or trans-isomer counterparts exhibit drastically different or weaker receptor binding affinities[1].
| Evidence Dimension | Conformational flexibility (dihedral angle variance) |
| Target Compound Data | Locked cis-1,2-geometry (restricted conformational space) |
| Comparator Or Baseline | Unrestricted bond rotation (Succinic anhydride derivatives) |
| Quantified Difference | Complete restriction of the functional group dihedral angle |
| Conditions | Receptor binding assays for muscarinic agonists |
Crucial for medicinal chemistry procurement where locking an API into its active conformation is required to maintain target affinity and reduce off-target effects.
Directly utilizing the compound's ability to form cis-fused lactones, it is the premier starting material for manufacturing advanced polyesters that require a thermal degradation onset of up to 380 °C, making it ideal for aerospace or high-heat automotive plastics[1].
Leveraging its specific ring strain and bond lengths, this anhydride is incorporated into polymer backbones to create stress-responsive materials that selectively cleave under mechanical or acoustic stress, useful for structural health monitoring[2].
Used by pharmaceutical manufacturers to synthesize cis-1,2-disubstituted cyclobutane active ingredients, ensuring strict stereochemical control and conformational rigidity necessary for targeting specific neuroreceptors or enzyme active sites [3].
Irritant